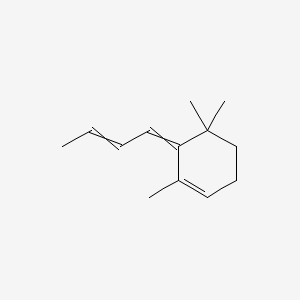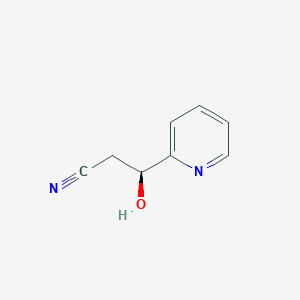
2-Pyridinepropanenitrile,beta-hydroxy-,(betaS)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) is a chemical compound that belongs to the class of organic compounds known as nitriles. These compounds contain a cyano group (-C≡N) attached to a carbon atom. The presence of a beta-hydroxy group indicates that there is a hydroxyl group (-OH) attached to the beta carbon relative to the nitrile group. The (betaS) notation suggests that the compound has a specific stereochemistry at the beta carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of pyridine with acrylonitrile in the presence of a base to form 2-pyridinepropanenitrile. The beta-hydroxy group can then be introduced through a stereoselective reduction or hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents, catalysts, and reaction conditions would be optimized for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can undergo various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-pyridinepropanal or 2-pyridinepropanoic acid.
Reduction: Formation of 2-pyridinepropanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The beta-hydroxy group and nitrile group could play roles in binding to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinepropanenitrile: Lacks the beta-hydroxy group.
2-Pyridinepropanamine: Contains an amine group instead of a nitrile group.
2-Pyridinepropanoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) is unique due to its specific stereochemistry and the presence of both a nitrile and a beta-hydroxy group. This combination of functional groups and stereochemistry can impart unique chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C8H8N2O |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(3S)-3-hydroxy-3-pyridin-2-ylpropanenitrile |
InChI |
InChI=1S/C8H8N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6,8,11H,4H2/t8-/m0/s1 |
InChI-Schlüssel |
TWNYGRLPYHHNTN-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)[C@H](CC#N)O |
Kanonische SMILES |
C1=CC=NC(=C1)C(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


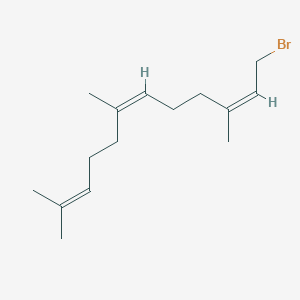
![5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B13807594.png)
![Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)](/img/structure/B13807598.png)
![9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)
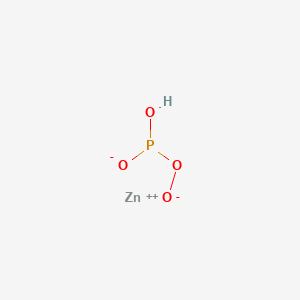
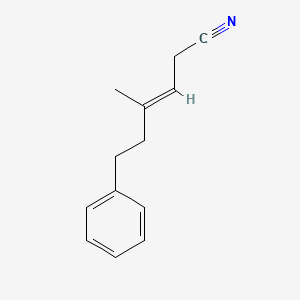
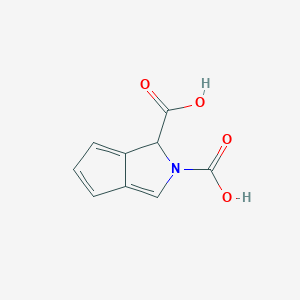

![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
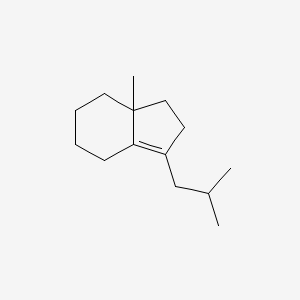
![(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)

